molecular formula C9H9FN2O B13956856 2-Amino-4-ethoxy-6-fluorobenzonitrile CAS No. 916483-59-5

2-Amino-4-ethoxy-6-fluorobenzonitrile

Cat. No.: B13956856
CAS No.: 916483-59-5
M. Wt: 180.18 g/mol
InChI Key: AZQYXZAEVZFLKM-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxy-6-fluorobenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 2, an ethoxy group at position 4, and a fluorine atom at position 5.

Properties

CAS No.

916483-59-5

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

2-amino-4-ethoxy-6-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c1-2-13-6-3-8(10)7(5-11)9(12)4-6/h3-4H,2,12H2,1H3

InChI Key

AZQYXZAEVZFLKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxy-6-fluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ethoxyamine under specific conditions. The reaction proceeds through the displacement of one of the activated fluorine atoms by the ethoxyamine group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-ethoxy-6-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Amino-4-ethoxy-6-fluorobenzonitrile has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimalarial activities.

    Biochemistry: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxy-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target molecules, contributing to its efficacy in various applications.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences between 2-Amino-4-ethoxy-6-fluorobenzonitrile and related compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Implications
2-Amino-4-ethoxy-6-fluorobenzonitrile Amino (2), Ethoxy (4), Fluoro (6) Nitrile, Ether, Amine Not provided Balanced lipophilicity, directed reactivity
6-Amino-2-fluoro-3-methylbenzoic acid Amino (6), Fluoro (2), Methyl (3) Carboxylic Acid, Amine 183.15 Higher acidity, increased water solubility
2-Fluoro-6-(4-methylphenoxy)benzonitrile Fluoro (2), Phenoxy (6) Nitrile, Ether 243.25 High lipophilicity, steric bulk from phenoxy
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Fluoro (2), Hydroxymethyl (4), Methoxy (6) Nitrile, Alcohol, Ether 207.18 Polar hydroxymethyl enhances solubility
2-[[cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile Cyclopropyl-methylphenyl (2), Fluoro (6) Nitrile, Amine 280.34 Steric hindrance, complex stereochemistry

Key Observations

Fluorine at position 6 (target) vs. position 2 () alters electronic distribution and steric interactions.

Solubility and Polarity: The carboxylic acid in significantly enhances water solubility compared to nitrile-based analogs. Hydroxymethyl in introduces polarity, whereas phenoxy in increases lipophilicity.

Ethoxy (target) provides moderate steric bulk compared to smaller methoxy () or larger phenoxy ().

Reactivity: The amino group in the target compound may act as a directing group in aromatic substitution reactions, a feature absent in and .

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